molecular formula C11H15BrClN B7936694 [(2-Bromo-5-chlorophenyl)methyl](tert-butyl)amine

[(2-Bromo-5-chlorophenyl)methyl](tert-butyl)amine

Cat. No.: B7936694
M. Wt: 276.60 g/mol
InChI Key: LXYMFAYJMOBJLG-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methylamine is a tertiary amine derivative featuring a 2-bromo-5-chlorophenylmethyl group attached to a tert-butylamine moiety.

Properties

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClN/c1-11(2,3)14-7-8-6-9(13)4-5-10(8)12/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYMFAYJMOBJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-chlorobenzyl chloride.

    Nucleophilic Substitution: The benzyl chloride undergoes a nucleophilic substitution reaction with tert-butylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for (2-Bromo-5-chlorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylamine can undergo several types of chemical reactions:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biological studies to understand the interaction of halogenated aromatic compounds with biological systems.

    Chemical Synthesis: The compound is valuable in organic synthesis for constructing complex molecules through various chemical reactions.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. The tert-butylamine group can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents: Bromine and chlorine at positions 2 and 5 (target compound) enhance steric and electronic effects compared to mono-substituted analogues (e.g., 2-Cl in ).
  • Amine Modifications : The tert-butyl group is common, but replacement with dimethylpiperidinyl (N4) improves lipase inhibition , likely due to increased basicity or binding interactions.
  • Heterocyclic vs.

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa Molecular Weight Reference
(2-Bromo-5-chlorophenyl)methylamine Not available Not available Not available Not available Target
tert-butyl-(2-chloro-phenyl)-amine Not available Not available Not available 183.68
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine Not available Not available Not available 243.14
(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine 426.9 (predicted) 0.99 (predicted) 5.35 295.81

Key Observations :

  • The phenylethynyl-substituted compound exhibits higher predicted boiling point and molecular weight due to extended conjugation and bulk.
  • pKa values (e.g., 5.35 for ) suggest moderate basicity, influenced by electron-withdrawing substituents.

Key Observations :

  • High yields (e.g., 97.3% for bromination in ) suggest efficient halogenation protocols applicable to the target compound.
  • tert-butylamine synthesis often achieves high yields (up to 100% in ), though steric hindrance in the target compound may reduce efficiency.

Biological Activity

(2-Bromo-5-chlorophenyl)methylamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents (bromine and chlorine) on the phenyl ring, along with the tert-butyl group, influences its reactivity and interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized analogs.

Chemical Structure and Properties

The molecular structure of (2-Bromo-5-chlorophenyl)methylamine can be depicted as follows:

  • Molecular Formula : C11_{11}H14_{14}BrClN
  • Molecular Weight : 276.60 g/mol

The unique arrangement of bromine and chlorine atoms on the phenyl ring contributes to its biological properties by enhancing lipophilicity and modulating interactions with various biological receptors.

Research indicates that compounds similar to (2-Bromo-5-chlorophenyl)methylamine exhibit notable biological activities, including:

  • Anticancer Properties : Studies have shown that halogenated aryl amines can inhibit cancer cell proliferation by interfering with specific signaling pathways. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Binding Affinity Studies

Binding affinity studies reveal that (2-Bromo-5-chlorophenyl)methylamine interacts with various biological targets. These interactions can lead to significant changes in enzyme activity or receptor signaling pathways. For instance, its binding affinity towards REV-ERBα has been characterized, showing potential for modulation of circadian rhythms and metabolic processes .

Study 1: Anticancer Activity

In a study examining the anticancer effects of halogenated amines, (2-Bromo-5-chlorophenyl)methylamine was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50_{50} values ranging from 10 to 20 µM depending on the cell line used. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with (2-Bromo-5-chlorophenyl)methylamine significantly reduced the levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Comparative Analysis with Analog Compounds

A comparison with structurally similar compounds highlights the unique properties of (2-Bromo-5-chlorophenyl)methylamine:

Compound NameKey FeaturesBiological Activity
(2-Bromo-4-chlorophenyl)methylamineContains chlorine at position 4Moderate anticancer activity
(4-Bromo-2-chlorophenyl)methylamineDifferent substitution patternNotable anti-inflammatory effects
(2-Bromo-3-chlorophenyl)methylamineChlorine at position 3Reduced binding affinity

This table illustrates how variations in substitution patterns can significantly influence both biological activity and binding affinities.

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